molecular formula C10H14BrN3 B12860418 1-(6-Bromopyridin-3-yl)-3-methylpiperazine

1-(6-Bromopyridin-3-yl)-3-methylpiperazine

Cat. No.: B12860418
M. Wt: 256.14 g/mol
InChI Key: CACZRXVJWKBGTG-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-methylpiperazine is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety attached to a methylpiperazine ring

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-yl)-3-methylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 3-methylpiperazine. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol . The reaction conditions are mild, and the product is obtained in good yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-yl)-3-methylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-3-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-yl)-3-methylpiperazine can be compared with similar compounds like:

The uniqueness of this compound lies in its combination of the bromopyridine and piperazine moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)-3-methylpiperazine

InChI

InChI=1S/C10H14BrN3/c1-8-7-14(5-4-12-8)9-2-3-10(11)13-6-9/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

CACZRXVJWKBGTG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CN=C(C=C2)Br

Origin of Product

United States

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